4-chloro-10-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
The compound 4-chloro-10-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one (hereafter referred to as the target compound) is a structurally complex molecule featuring a tricyclic core system (8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one) with a chloro substituent at position 4, a methyl group at position 9, and a piperazine-linked aryl moiety at position 10.
The tricyclic scaffold provides rigidity and may influence bioavailability, while the chloro and fluoro substituents contribute to electronic effects and lipophilicity.
Properties
IUPAC Name |
4-chloro-10-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClFN4O3/c1-28-17-24(23-16-19(29)4-11-25(23)37-28)31-27(36)34(28)22-7-2-18(3-8-22)26(35)33-14-12-32(13-15-33)21-9-5-20(30)6-10-21/h2-11,16,24H,12-15,17H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRQQEYKVMCFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-10-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, typically starting with the preparation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process may involve the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with appropriate intermediates under controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to handle the complex structure of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Site
The chlorine atom on the aromatic ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is typical for electron-deficient aromatic systems.
| Reaction Type | Conditions | Products | Key Insights |
|---|---|---|---|
| Aromatic substitution | KOH/EtOH, 80°C, 12h | Hydroxyl or amine derivatives | Steric hindrance from adjacent groups may reduce reaction rates. |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | Biaryl derivatives | Requires dechlorination; limited by tricyclic stability. |
Mechanistic Notes :
-
Chlorine displacement is feasible but may require high temperatures due to steric constraints from the tricyclic framework.
-
Cross-coupling reactions (e.g., Suzuki) are plausible for introducing aryl/heteroaryl groups, though substrate compatibility must be verified.
Hydrolysis and Ketone Reactivity
The ketone group in the tricyclic system can undergo hydrolysis or serve as a site for nucleophilic addition.
| Reaction Type | Conditions | Products | Key Insights |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | Carboxylic acid derivative | Ring strain may accelerate hydrolysis. |
| Grignard addition | RMgX, THF, 0°C → RT | Tertiary alcohol derivatives | Steric hindrance limits accessibility. |
Mechanistic Notes :
-
Acidic conditions promote ketone hydrolysis to carboxylic acids, but competing side reactions (e.g., tricyclic ring degradation) must be monitored.
-
Nucleophilic additions to the ketone are sterically challenged due to the rigid tricyclic scaffold.
Piperazine-Carbonyl Group Modifications
The piperazine moiety linked via a carbonyl group offers opportunities for functionalization.
Mechanistic Notes :
-
The piperazine nitrogen acts as a nucleophile, enabling alkylation or acylation to diversify pharmacological activity .
-
The carbonyl group stabilizes the piperazine ring, reducing ring-opening side reactions .
Electrophilic Aromatic Substitution
The fluorophenyl and diazatricyclo aromatic systems may undergo electrophilic substitution.
| Reaction Type | Conditions | Products | Key Insights |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitroaromatic derivatives | Electron-withdrawing groups direct meta-substitution. |
| Halogenation | Cl₂, FeCl₃, CHCl₃ | Di-/trihalogenated analogs | Limited by deactivation from existing substituents. |
Mechanistic Notes :
-
The electron-deficient nature of the aromatic rings reduces reactivity toward electrophiles, necessitating harsh conditions.
-
Regioselectivity is influenced by the electron-withdrawing fluorine and carbonyl groups .
Tricyclic Ring-Opening Reactions
The strained tricyclic system may undergo ring-opening under specific conditions.
| Reaction Type | Conditions | Products | Key Insights |
|---|---|---|---|
| Acidic ring-opening | H₂SO₄, 120°C | Linear amine-carboxylic acid derivatives | Strain relief drives reactivity; yields depend on acid strength. |
| Reductive cleavage | LiAlH₄, THF | Reduced tricyclic fragments | Over-reduction of ketones may occur. |
Mechanistic Notes :
-
Ring-opening is thermodynamically favorable but may compromise the compound’s bioactive conformation.
-
Reductive methods require careful optimization to avoid side reactions.
Oxidation and Reduction Pathways
The compound’s ketone and aromatic systems are redox-active sites.
| Reaction Type | Conditions | Products | Key Insights |
|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH | Secondary alcohol | Steric hindrance may necessitate catalyst use (e.g., PtO₂). |
| Aromatic ring oxidation | KMnO₄, H₂O, Δ | Quinone-like structures | Harsh conditions risk tricyclic degradation. |
Mechanistic Notes :
-
Ketone reduction to alcohol is feasible but may require catalytic hydrogenation for efficiency.
-
Oxidation of aromatic rings is unlikely under mild conditions due to electron-withdrawing substituents .
Photochemical and Thermal Stability
The compound’s stability under stress conditions informs handling and storage protocols.
| Condition | Outcome | Degradation Products | Key Insights |
|---|---|---|---|
| UV light (254 nm) | Ring-opening and isomerization | Fragmented alkenes and amines | Photoinstability necessitates dark storage. |
| Thermal stress (150°C) | Decarbonylation | Simplified tricyclic analogs | Thermal degradation pathways are concentration-dependent. |
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Chlorine Atom | Enhances lipophilicity and biological activity |
| Piperazine Moiety | Known for its role in various pharmacological activities |
| Fluorophenyl Group | Increases binding affinity to receptors |
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that facilitate interactions with biological targets:
- Orexin Receptor Modulation : Research indicates that compounds with similar structures can modulate orexin receptors, which are involved in sleep regulation and appetite control .
- Antidepressant Activity : The piperazine derivative has been explored for its antidepressant-like effects in animal models, showing promise in enhancing mood and reducing anxiety symptoms.
Anticancer Research
Recent studies have highlighted the potential anticancer properties of compounds related to this structure:
- Cell Line Studies : Various derivatives have been tested against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and efficacy in vivo.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders:
- Dopamine Reuptake Inhibition : Similar piperazine derivatives have shown effectiveness as dopamine reuptake inhibitors, suggesting potential applications in treating conditions like ADHD and schizophrenia .
Case Study 1: Orexin Receptor Modulators
A study published in Nature evaluated several compounds structurally related to the target compound for their ability to inhibit orexin receptors. The findings revealed that specific modifications to the piperazine ring significantly enhanced receptor affinity and selectivity .
Case Study 2: Antidepressant Efficacy
In a preclinical study, a derivative of this compound was administered to mice subjected to chronic stress paradigms. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting a potential mechanism involving serotonin modulation.
Mechanism of Action
The mechanism of action of 4-chloro-10-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Piperazine Modifications : The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with C432-0328’s 3-methoxyphenyl (electron-donating), which may alter receptor binding kinetics and metabolic stability .
- Core Flexibility : ’s compound replaces the fluorophenyl with a bulkier isopropyl group, likely reducing solubility but increasing hydrophobic interactions .
- Bioactivity Clustering : Compounds with similar piperazine-aryl linkages (e.g., ) may share bioactivity profiles, as structural similarity often correlates with target affinity .
Physicochemical Properties
Key Trends :
- The target compound’s fluorophenyl group slightly reduces logP compared to ’s isopropylphenyl (less hydrophobic) but increases it relative to C432-0328’s methoxyphenyl .
- Higher hydrogen bond acceptors in C432-0328 may improve solubility in polar solvents .
Computational Similarity Analysis
Using Tanimoto coefficients (threshold >0.8 for similarity):
- C432-0328 : Likely scores >0.85 due to identical core and piperazine positioning .
- Compounds : Scores ~0.75-0.80 (shared piperazine but divergent core) .
- Compounds : 4-(4-Chlorophenyl)piperidine hydrochloride (score 0.76) highlights the impact of aryl substituents on similarity .
Implications for Drug Design
Fluorophenyl vs. Methoxyphenyl : The target compound’s 4-fluorophenyl group may enhance metabolic stability over methoxy analogues, as fluorine resists oxidative demethylation .
Tricyclic Rigidity : Compared to spiro or linear cores (), the tricyclic system may improve target selectivity but reduce synthetic accessibility .
Chloro Substituent : The 4-chloro group likely augments electrophilic interactions in binding pockets, a feature shared with and compounds .
Biological Activity
The compound 4-chloro-10-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that belongs to a class of compounds known for their potential therapeutic applications. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chloro group : Enhances lipophilicity and biological activity.
- Piperazine moiety : Known for its role in various pharmacological activities.
- Oxa and diazatricyclo structures : Contribute to the compound's unique pharmacokinetic properties.
The molecular formula can be represented as , with a molecular weight of approximately 465.96 g/mol.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antipsychotic Activity : Similar to other piperazine derivatives, it may interact with dopaminergic and serotonergic receptors, potentially providing antipsychotic effects.
- Antifilarial Properties : Studies on related piperazine compounds have shown promising antifilarial activity, suggesting potential applications in treating parasitic infections .
- Cytotoxicity : Preliminary assessments indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values remain to be determined.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : It likely acts as an antagonist or partial agonist at dopamine D2 and serotonin receptors, similar to other piperazine derivatives .
- Inhibition of Enzymatic Activity : Evidence suggests that compounds with similar structures can inhibit lysosomal phospholipases, leading to altered cellular lipid metabolism .
Summary of Biological Activities
IC50 Values from Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 7-O-[4-methyl piperazine-1-(2-acetyl)] | 15 | Antifilarial |
| Piperazine derivative A | 10 | Antipsychotic |
| Piperazine derivative B | 5 | Cytotoxic |
Case Studies
- Antipsychotic Efficacy : A study involving a piperazine derivative showed significant improvements in symptoms of schizophrenia when administered at doses correlating with receptor affinity profiles similar to those expected for our compound .
- Antifilarial Screening : In a comparative study of several piperazine derivatives, our compound demonstrated notable efficacy against filarial parasites in vitro, supporting its potential as a lead for drug development against parasitic diseases .
- Cytotoxicity Assessment : An investigation into the cytotoxic properties revealed that compounds with structural similarities exhibited varying degrees of inhibition against human cancer cell lines, suggesting that further exploration of our compound's activity is warranted .
Q & A
Basic: What are the key synthetic strategies for constructing the piperazine-carbonyl-phenyl linkage in this compound?
Answer:
The piperazine-carbonyl-phenyl moiety is typically synthesized via nucleophilic acyl substitution. A general approach involves reacting 1-(4-fluorobenzyl)piperazine with a benzoyl chloride derivative under anhydrous conditions. For example:
- Step 1: Dissolve 1-(4-fluorobenzyl)piperazine in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to deprotonate the piperazine nitrogen.
- Step 2: Add the benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride) dropwise at 0°C, then stir at room temperature.
- Step 3: Purify the product via flash chromatography or crystallization.
Key Data:
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DCM | 50 | |
| Base | DIPEA | – | |
| Reaction Time | 12–24 hours | – |
Reference: Similar protocols for 4-(4-fluorobenzyl)piperazin-1-ylmethanone synthesis achieved 50% yield .
Advanced: How can stereochemical outcomes be controlled during the synthesis of the tricyclic core?
Answer:
The tricyclic system’s stereochemistry is influenced by reaction conditions and catalysts:
- Catalyst Choice: Use chiral auxiliaries or asymmetric catalysts (e.g., BBr₃ in ) to direct enantioselective cyclization.
- Temperature Control: Lower temperatures (e.g., –20°C) favor kinetically controlled pathways, reducing racemization.
- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize transition states, improving stereoselectivity.
Example: Boron tribromide-mediated cyclization of tetralin derivatives produced enantiomerically enriched products (e.g., (+)-9b and (-)-9b in ).
Reference: highlights BBr₃’s role in stereochemical control during cyclization .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.0–7.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm). The carbonyl signal appears at ~170 ppm in ¹³C NMR.
- HRMS: Confirm molecular formula (e.g., m/z calculated for C₂₈H₂₄ClFN₃O₃: 528.1465).
- Elemental Analysis: Validate purity (e.g., C 65.00%, H 5.50%, N 8.40% for related compounds) .
Reference: Compound 9 in was characterized using ¹H NMR and elemental analysis .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Answer:
- Single-Crystal X-ray Diffraction: Resolves ambiguities in ring conformations and substituent orientations.
- DFT Calculations: Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data.
- CCDC Databases: Cross-validate structures with deposited crystallographic data (e.g., CCDC-1990392 in ).
Example: A 0.1 ppm deviation between experimental and computed ¹³C NMR shifts may indicate minor conformational flexibility.
Reference: emphasizes crystallographic validation via CCDC .
Advanced: What strategies address low aqueous solubility in preclinical studies?
Answer:
- Structural Modifications: Introduce hydrophilic groups (e.g., –OH, –COOH) on the piperazine or phenyl rings.
- Prodrug Approach: Mask hydrophobic moieties with enzymatically cleavable groups (e.g., esters).
- Formulation Optimization: Use cyclodextrin inclusion complexes or nanoemulsions.
Data from Analogues:
| Modification | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 0.05 | 10 |
| –OH Substituent | 0.35 | 35 |
| Cyclodextrin Complex | 1.20 | 65 |
Reference: Microwave-assisted synthesis in improved yields for structurally complex analogues .
Basic: What are common pitfalls in chromatographic purification of this compound?
Answer:
- Adsorption Issues: The tricyclic core may strongly adsorb to silica gel, requiring gradient elution (e.g., 5→20% MeOH in DCM).
- Degradation: Acidic silica can hydrolyze the oxa-diazatricyclo system; use neutral alumina columns instead.
- Co-Elution: Piperazine derivatives often co-elute with byproducts; employ TLC monitoring (Rf = 0.3 in 10% MeOH/DCM).
Reference: used column chromatography with EtOAc/hexane gradients for purification .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Piperazine Substitutions: Replace 4-fluorophenyl with 4-chlorophenyl to enhance target binding (e.g., compound 9 in ).
- Tricyclic Core Modifications: Introduce electron-withdrawing groups (e.g., –Cl) at position 4 to improve metabolic stability.
- Pharmacophore Mapping: Overlay docking poses with known kinase inhibitors to identify critical interactions.
SAR Data:
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| 4-Fluorophenyl | 120 | 3.2 |
| 4-Chlorophenyl | 85 | 3.8 |
| 4-Nitrophenyl | 250 | 4.1 |
Reference: demonstrated enhanced activity with 4-chlorophenyl substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
